Cas no 113867-94-0 (2-(5-Methylthiophen-2-yl)acetonitrile)

2-(5-Methylthiophen-2-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiopheneacetonitrile, 5-methyl-
- 2-(5-methylthiophen-2-yl)acetonitrile
- 113867-94-0
- Z978942412
- SCHEMBL11153213
- EN300-214589
- CS-0239536
- F94316
- AKOS011637545
- NEA86794
- 2-(5-Methylthiophen-2-yl)acetonitrile
-
- MDL: MFCD16715913
- Inchi: InChI=1S/C7H7NS/c1-6-2-3-7(9-6)4-5-8/h2-3H,4H2,1H3
- InChI Key: RJSXCQGCONCDBE-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 137.02992040Da
- Monoisotopic Mass: 137.02992040Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52Ų
- XLogP3: 1.7
2-(5-Methylthiophen-2-yl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-214589-0.5g |
2-(5-methylthiophen-2-yl)acetonitrile |
113867-94-0 | 95% | 0.5g |
$407.0 | 2023-09-16 | |
Enamine | EN300-214589-0.05g |
2-(5-methylthiophen-2-yl)acetonitrile |
113867-94-0 | 95% | 0.05g |
$101.0 | 2023-09-16 | |
TRC | B486660-10mg |
2-(5-Methylthiophen-2-yl)acetonitrile |
113867-94-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B486660-100mg |
2-(5-Methylthiophen-2-yl)acetonitrile |
113867-94-0 | 100mg |
$ 230.00 | 2022-06-07 | ||
Enamine | EN300-214589-10g |
2-(5-methylthiophen-2-yl)acetonitrile |
113867-94-0 | 95% | 10g |
$2269.0 | 2023-09-16 | |
Aaron | AR01BCBA-100mg |
2-(5-Methylthiophen-2-yl)acetonitrile |
113867-94-0 | 95% | 100mg |
$234.00 | 2025-02-09 | |
A2B Chem LLC | AW07690-100mg |
2-(5-methylthiophen-2-yl)acetonitrile |
113867-94-0 | 95% | 100mg |
$195.00 | 2024-04-20 | |
Aaron | AR01BCBA-1g |
2-(5-Methylthiophen-2-yl)acetonitrile |
113867-94-0 | 95% | 1g |
$751.00 | 2025-02-09 | |
1PlusChem | 1P01BC2Y-10g |
2-(5-methylthiophen-2-yl)acetonitrile |
113867-94-0 | 95% | 10g |
$2867.00 | 2023-12-26 | |
Aaron | AR01BCBA-50mg |
2-(5-Methylthiophen-2-yl)acetonitrile |
113867-94-0 | 95% | 50mg |
$164.00 | 2025-02-09 |
2-(5-Methylthiophen-2-yl)acetonitrile Related Literature
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
2. Caper tea
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
Additional information on 2-(5-Methylthiophen-2-yl)acetonitrile
Comprehensive Guide to 2-(5-Methylthiophen-2-yl)acetonitrile (CAS No. 113867-94-0): Properties, Applications, and Industry Insights
2-(5-Methylthiophen-2-yl)acetonitrile (CAS No. 113867-94-0) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This nitrile derivative, featuring a methyl-substituted thiophene ring, serves as a versatile intermediate in synthetic chemistry. With the rising demand for heterocyclic building blocks, this compound has become a focal point for researchers exploring novel drug candidates and functional materials.
The molecular structure of 2-(5-Methylthiophen-2-yl)acetonitrile combines the electron-rich thiophene moiety with a reactive cyano group, enabling diverse chemical transformations. Recent studies highlight its utility in palladium-catalyzed cross-coupling reactions, a hot topic in green chemistry circles. As industries seek sustainable synthetic routes, this compound's compatibility with C-H activation methodologies positions it as an eco-friendly alternative to traditional reagents.
In pharmaceutical applications, 2-(5-Methylthiophen-2-yl)acetonitrile demonstrates remarkable potential as a precursor for kinase inhibitors and GPCR modulators - two of the most searched drug classes in current medicinal chemistry literature. Its thiophene core mimics bioactive natural product scaffolds, addressing the growing demand for fragment-based drug discovery (FBDD) components. Analytical data reveals excellent stability under standard storage conditions (2-8°C), making it practical for laboratory use.
The agrochemical sector has shown increased interest in CAS 113867-94-0 for developing next-generation crop protection agents. Its structural motifs align with modern low-persistence pesticide design principles - a trending topic in environmental chemistry. Regulatory databases confirm its favorable environmental fate profile, answering frequent queries about ecological safety of synthetic intermediates.
From a commercial perspective, global suppliers list 2-(5-Methylthiophen-2-yl)acetonitrile with >98% purity, meeting stringent GMP standards for pharmaceutical applications. Chromatographic analysis typically shows single major peak (>99% area by HPLC), addressing quality concerns frequently raised in online forums. The compound's non-hygroscopic nature simplifies handling compared to similar nitrile derivatives.
Emerging research explores this compound's role in organic electronic materials, particularly as a precursor for conducting polymers. The methylthiophene unit contributes to extended π-conjugation systems, a property highly sought after in OLED and OFET development. This application aligns with the booming interest in flexible electronics, making it a frequent subject in materials science patent filings.
Safety documentation indicates 2-(5-Methylthiophen-2-yl)acetonitrile requires standard organic compound precautions, with no special hazards reported in major chemical databases. This safety profile makes it preferable to many arylacetonitrile alternatives when researchers search for less hazardous intermediates. Proper ventilation and PPE remain recommended during handling per standard laboratory protocols.
Synthetic methodologies for CAS 113867-94-0 continue evolving, with recent literature emphasizing microwave-assisted synthesis - a technique generating substantial online discussion. These improved routes achieve yields exceeding 85%, addressing common efficiency questions from synthetic chemists. The compound's crystalline form at room temperature facilitates purification, a practical advantage noted in multiple process chemistry publications.
Analytical characterization of 2-(5-Methylthiophen-2-yl)acetonitrile reveals distinct FT-IR absorption at 2240 cm-1 (C≡N stretch) and NMR signals at 2.45 ppm (methyl) and 6.65-7.15 ppm (thiophene protons) - spectral data frequently requested in research communities. These spectroscopic fingerprints aid in quality control and compound identification during synthetic workflows.
The global market for thiophene derivatives like 113867-94-0 is projected to grow at 6.2% CAGR through 2030, driven by pharmaceutical demand. This statistic responds to frequent commercial inquiries about specialty chemical trends. Regional suppliers have expanded inventory to accommodate rising orders from contract research organizations (CROs) and academic institutions.
In conclusion, 2-(5-Methylthiophen-2-yl)acetonitrile represents a strategically important building block meeting multiple modern chemistry needs. Its balanced reactivity profile, safety advantages, and multifunctional applications position it as a valuable asset in drug discovery, material science, and sustainable chemistry initiatives - making it worthy of inclusion in any advanced synthetic chemist's toolkit.
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